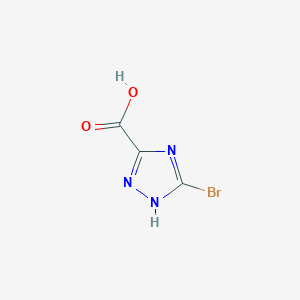

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

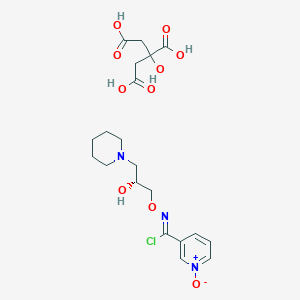

“5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” is a chemical compound with the molecular formula C3H2BrN3O2 and a molecular weight of 191.97 .

Molecular Structure Analysis

The molecular structure of “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” consists of a 1,2,4-triazole ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 3-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” include a molecular weight of 191.97, and it is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

科学的研究の応用

1. Synthesis of Peptidomimetics and Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, derived from 1H-1,2,4-triazoles, is significant in preparing peptidomimetics or biologically active compounds using a ruthenium-catalyzed cycloaddition process. This approach overcomes the Dimroth rearrangement challenge, enhancing the production of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

2. Creation of Novel Triazole Derivatives

The synthesis of previously unknown 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles involves a sequence of reactions starting from 3,5-dibromo-1,2,4-triazole. This process includes alkylation, nucleophilic substitution, and the removal of the thietanyl protecting group, contributing to the development of new triazole compounds (Khaliullin et al., 2018).

3. Anticancer Agent Synthesis

3-Substituted-4-amino-5-mercapto-1,2,4-triazoles serve as versatile synthons for constructing various heterocycles with biological activity, including anticancer properties. These compounds, when reacted with fluorobenzoic acids, yield 1,2,4-triazolo[3,4-b]thiadiazoles with demonstrated in vitro anticancer activity (Bhat et al., 2004).

4. Synthesis of Amino Derivatives for Materials Chemistry

The synthesis of dibromo-triazoles and their amino derivatives is important for medicinal chemistry, bio-conjugation, and materials chemistry. These compounds exhibit functional material properties and are synthesized through a series of reactions involving 1H-1,2,4-triazole and brominating agents (Yu et al., 2014).

5. Synthesis of Triazole Libraries for Agrochemical Activity

The microwave-assisted and continuous-flow microfluidic synthetic methods are utilized for the efficient solution-phase synthesis of a 1H-1,2,4-triazole library with potential agrochemical activity. This involves starting from 3,5-dibromo-1H-1,2,4-triazole (Szommer et al., 2012).

Safety And Hazards

The safety information for “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” includes the following hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

特性

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLIDTOGYMYMLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475683 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

CAS RN |

674287-63-9 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)

![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)